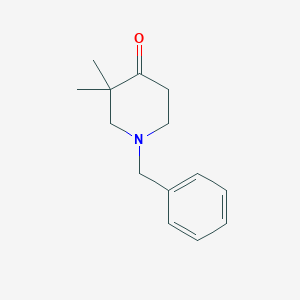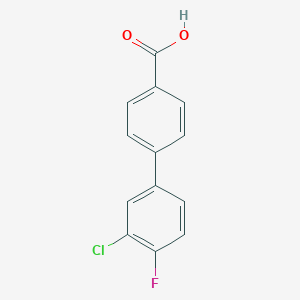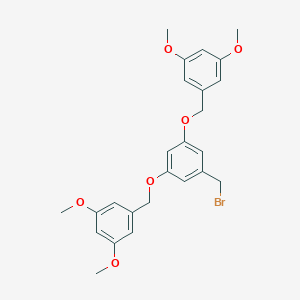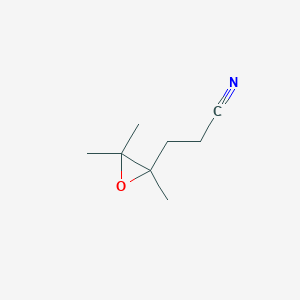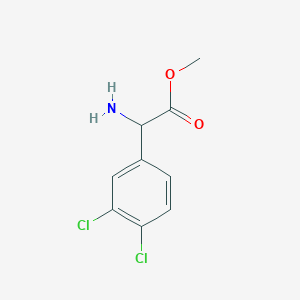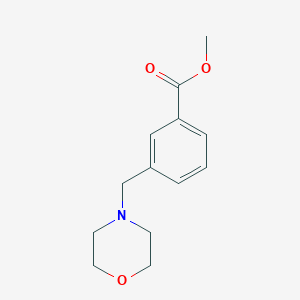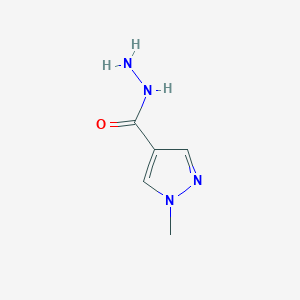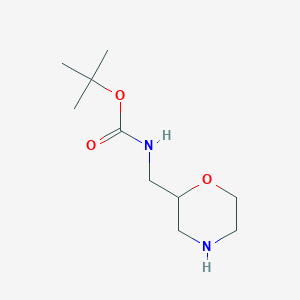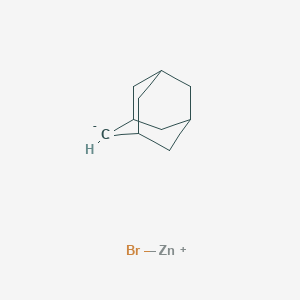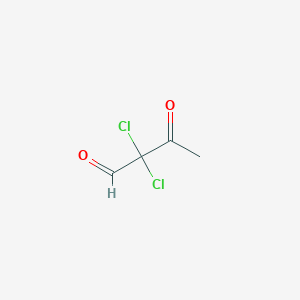
3-Oxo-2,2-dichlorobutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,2-dichlorobutanal is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as this compound or 3-keto-2,2-dichlorobutanal and is a colorless liquid with a pungent odor. The chemical formula of this compound is C4H4Cl2O2.
Mécanisme D'action
The mechanism of action of 3-Oxo-2,2-dichlorobutanal is not fully understood. However, it is believed that the compound works by inhibiting the growth and reproduction of microorganisms such as bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant biochemical or physiological effects on humans or animals. However, it is important to note that further research is needed to fully understand the potential effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Oxo-2,2-dichlorobutanal is its antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs and pharmaceuticals. However, the compound is highly reactive and can be difficult to handle in a laboratory setting. Additionally, further research is needed to fully understand the potential limitations of this compound.
Orientations Futures
There are several potential future directions for the study of 3-Oxo-2,2-dichlorobutanal. One area of research could focus on the development of new drugs and pharmaceuticals based on the antimicrobial and antifungal properties of this compound. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound. Finally, future studies could investigate the potential limitations of this compound and explore alternative synthesis methods to improve its handling in a laboratory setting.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various scientific fields, including the development of new drugs and pharmaceuticals. While further research is needed to fully understand the potential effects and limitations of this compound, it is clear that this compound has significant potential for future scientific research.
Méthodes De Synthèse
The synthesis of 3-Oxo-2,2-dichlorobutanal is carried out through the reaction between 2,2-dichloroacetaldehyde and acetylacetone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol.
Applications De Recherche Scientifique
3-Oxo-2,2-dichlorobutanal has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been the development of new drugs and pharmaceuticals. The compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the treatment of various infections.
Propriétés
| 160663-31-0 | |
Formule moléculaire |
C4H4Cl2O2 |
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
2,2-dichloro-3-oxobutanal |
InChI |
InChI=1S/C4H4Cl2O2/c1-3(8)4(5,6)2-7/h2H,1H3 |
Clé InChI |
JZSLIYUUTDFYHF-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C=O)(Cl)Cl |
SMILES canonique |
CC(=O)C(C=O)(Cl)Cl |
Synonymes |
Butanal, 2,2-dichloro-3-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)

